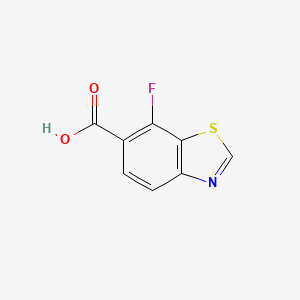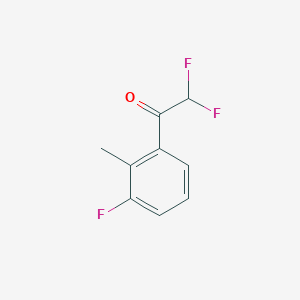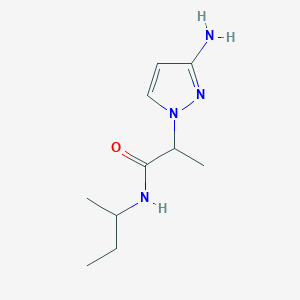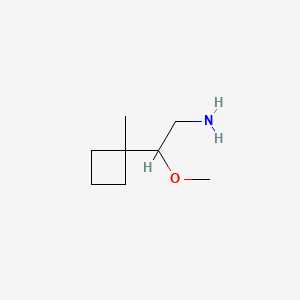
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a difluoropropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid typically involves the following steps:
Formation of the Cyclohexylsulfanyl Intermediate: This step involves the reaction of cyclohexylthiol with a suitable halogenated precursor, such as 1-bromo-2,2-difluoropropane, under basic conditions to form the cyclohexylsulfanyl intermediate.
Introduction of the Carboxylic Acid Group: The intermediate is then subjected to oxidation reactions to introduce the carboxylic acid group, resulting in the formation of 3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluoropropanoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in metabolic pathways.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfanyl group may enhance binding affinity through hydrophobic interactions, while the difluoropropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclohexylsulfanyl)-2-fluoropropanoic acid: Similar structure but with only one fluorine atom.
3-(Cyclohexylsulfanyl)-propanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
3-(Phenylsulfanyl)-2,2-difluoropropanoic acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid is unique due to the presence of both the cyclohexylsulfanyl and difluoropropanoic acid moieties, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Eigenschaften
Molekularformel |
C9H14F2O2S |
|---|---|
Molekulargewicht |
224.27 g/mol |
IUPAC-Name |
3-cyclohexylsulfanyl-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H14F2O2S/c10-9(11,8(12)13)6-14-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13) |
InChI-Schlüssel |
GVSKJYHDCGOSQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SCC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


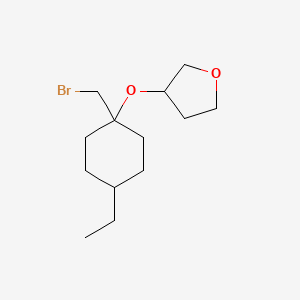
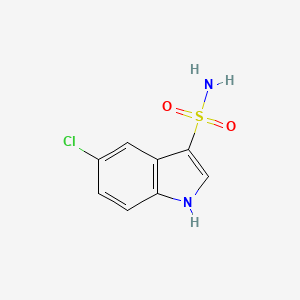


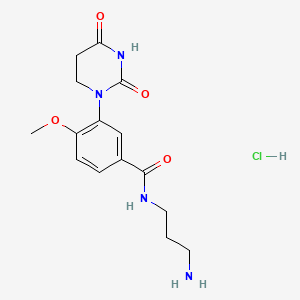
![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)
